molecular formula C19H21Cl2N5O2S B11464510 N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11464510
M. Wt: 454.4 g/mol
InChI Key: UTINFTNJBNMIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule characterized by its unique structural features

Properties

Molecular Formula

C19H21Cl2N5O2S

Molecular Weight

454.4 g/mol

IUPAC Name

N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H21Cl2N5O2S/c1-26-19(23-24-25-26)29-8-7-22-11-14-9-16(21)18(17(10-14)27-2)28-12-13-3-5-15(20)6-4-13/h3-6,9-10,22H,7-8,11-12H2,1-2H3

InChI Key

UTINFTNJBNMIMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core phenyl structure, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The tetrazole moiety is then introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution of the chloro groups may result in the formation of new amine or thiol derivatives.

Scientific Research Applications

({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups may interact with enzymes or receptors, modulating their activity. The tetrazole moiety may also play a role in binding to specific proteins or nucleic acids, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    ({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of ({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.